molecular formula C5H12ClNO B12278192 (1S,2R)-2-methoxycyclobutanamine;hydrochloride

(1S,2R)-2-methoxycyclobutanamine;hydrochloride

Cat. No.: B12278192
M. Wt: 137.61 g/mol
InChI Key: ZVONGBUZWDPLLF-UYXJWNHNSA-N
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Description

(1S,2R)-2-Methoxycyclobutanamine hydrochloride is a chiral primary amine hydrochloride salt characterized by a cyclobutane ring substituted with a methoxy group at the 2-position and an amine group at the 1-position. Its molecular formula is C₅H₁₁NO·HCl, with a molecular weight of 137.61 g/mol (calculated from constituent atomic masses). The compound’s stereochemistry (1S,2R) is critical for its physicochemical and biological properties. It is commonly utilized in pharmaceutical research due to the structural rigidity of the cyclobutane ring and the polar methoxy group, which influence solubility and receptor interactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(1S,2R)-2-methoxycyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1

InChI Key

ZVONGBUZWDPLLF-UYXJWNHNSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@H]1N.Cl

Canonical SMILES

COC1CCC1N.Cl

Origin of Product

United States

Preparation Methods

Cyclobutanone Precursor Route

This method begins with N-Cbz-2-amino-cyclobutanone, which undergoes methoxylation and subsequent deprotection.

Steps :

  • Methoxylation : Treatment with sodium methoxide in methanol at 0–5°C introduces the methoxy group.
  • Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) in THF removes the Cbz group, followed by HCl neutralization to form the hydrochloride salt.

Conditions :

  • Temperature: 0–25°C
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 78% (over two steps)

Advantages :

  • Avoids hazardous Curtius rearrangement.
  • Scalable to multi-kilogram batches.

Epoxide Ring-Opening Strategy

Epichlorohydrin derivatives serve as precursors for constructing the cyclobutane ring.

Steps :

  • Epoxide Formation : React 2-phenylacetonitrile with (R)-epichlorohydrin in the presence of NaHMDS.
  • Cyclization : Acid-catalyzed ring closure (HCl, toluene) forms the cyclobutane core.
  • Amination : Diethylamine introduction under AlCl₃ catalysis yields the amine intermediate.

Conditions :

  • Catalyst: AlCl₃ (10 mol%)
  • Solvent: Toluene
  • Yield: 72% (over three steps)

Challenges :

  • Requires strict temperature control (-5°C to 20°C) to prevent epimerization.

Chiral Resolution Methods

Diastereomeric Salt Formation

Racemic 2-methoxycyclobutanamine is resolved using chiral acids.

Procedure :

  • Racemate Preparation : Synthesize (±)-2-methoxycyclobutanamine via cyclization.
  • Salt Formation : Treat with (R)-(-)-O-acetyl mandelic acid in acetonitrile.
  • Crystallization : Isolate the (1S,2R)-diastereomer salt, then liberate the free base with NaOH.

Conditions :

  • Solvent: Acetonitrile
  • Enantiomeric Excess (ee): >99%
  • Yield: 65% (after recrystallization)

Limitations :

  • Low overall yield due to fractional crystallization losses.

Enzymatic Kinetic Resolution

Lipases selectively acylate the undesired enantiomer.

Protocol :

  • Substrate : Racemic 2-methoxycyclobutanamine.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Acylation : Vinyl acetate in tert-butyl methyl ether (MTBE) at 30°C.

Outcomes :

  • Conversion: 48% (S-enantiomer remains unreacted).
  • ee: 95% for (1S,2R)-isomer.

Drawbacks :

  • Requires additional steps to hydrolyze the acylated byproduct.

Asymmetric Catalytic Synthesis

Transition Metal-Catalyzed Hydrogenation

Chiral ruthenium catalysts induce enantioselective reduction.

Steps :

  • Imine Formation : Condense 2-methoxycyclobutanone with benzylamine.
  • Hydrogenation : Use Ru-(S)-BINAP catalyst under 50 bar H₂.

Conditions :

  • Pressure: 50 bar H₂
  • Solvent: Ethanol
  • Yield: 85%
  • ee: 98%

Key Factor :

  • Catalyst loading (0.5 mol%) critically impacts enantioselectivity.

Organocatalytic Mannich Reaction

Proline-derived catalysts enable asymmetric C–N bond formation.

Procedure :

  • Mannich Reaction : React cyclobutanone with methoxyamine using L-proline (20 mol%).
  • Salt Formation : Treat with HCl in ethyl acetate.

Conditions :

  • Solvent: Dichloromethane
  • Temperature: -20°C
  • Yield: 70%
  • ee: 94%

Advantages :

  • Avoids metal catalysts, simplifying purification.

Comparative Analysis of Methods

Method Yield ee (%) Scalability Cost
Cyclobutanone Route 78% >99 High Moderate
Chiral Resolution 65% >99 Moderate High (resolving agent)
Ru-Catalyzed Hydrogenation 85% 98 High High (catalyst)
Organocatalysis 70% 94 Low Low

Notes :

  • Industrial processes favor the cyclobutanone route for reliability.
  • Asymmetric hydrogenation offers the highest yield but requires expensive catalysts.

Critical Process Considerations

Byproduct Management

  • Trans-Diastereomers : Formed during cyclization (up to 12%); minimized via low-temperature protocols.
  • Over-reduction : In hydrogenation, controlled H₂ pressure prevents cyclohexane byproducts.

Purification Techniques

  • Crystallization : Ethyl acetate/hexanes mixture achieves >99.5% purity.
  • Chromatography : Silica gel (hexane:EtOAc = 4:1) removes residual diastereomers.

Emerging Innovations

Flow Chemistry Approaches

Microreactors enhance heat transfer during exothermic cyclization steps:

  • Residence time: 2 minutes
  • Yield improvement: 12% over batch processes.

Biocatalytic Methoxylation

Engineered P450 enzymes introduce methoxy groups enantioselectively:

  • Enzyme: P450 BM3 variant KU3/AP/SW
  • Conversion: 91%
  • ee: 97%.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-methoxycyclobutanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide under basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : (1S,2R)-2-Methoxycyclobutanamine;hydrochloride
  • Molecular Formula : C5_5H11_{11}ClN\O
  • Molecular Weight : 137.61 g/mol
  • Structure Features : The compound features a four-membered cyclobutane ring with a methoxy group and an amine functional group, contributing to its chiral nature.

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is utilized in drug synthesis due to its ability to serve as a chiral building block. Its structural characteristics allow for the development of compounds with specific biological activities.
    • Case Study: A study highlighted the synthesis of cyclobutane derivatives, focusing on chirality's role in determining biological activity, demonstrating high stereoselectivity during synthesis .
  • Biological Activity Studies
    • Preliminary investigations suggest that (1S,2R)-2-methoxycyclobutanamine interacts with various biological targets, making it a candidate for studying enzyme mechanisms and receptor interactions.
    • Research indicates potential modulation of receptors involved in metabolic processes, which could lead to therapeutic applications .
  • Fragment-Based Drug Discovery
    • In fragment-based drug discovery (FBDD), small molecules like (1S,2R)-2-methoxycyclobutanamine can act as fragments that bind to target proteins, aiding in the identification of new drug candidates.
    • A study demonstrated how such compounds can lead to significant biological activity against various diseases through targeted interactions .

Case Study 1: Synthesis and Characterization

A research study focused on synthesizing cyclobutane derivatives demonstrated that the stereochemistry of (1S,2R)-2-methoxycyclobutanamine is crucial for its pharmacological effects. The synthesis achieved high yields and selectivity, indicating its potential as a therapeutic agent .

Case Study 2: Selective Hydroxylation

Research utilizing engineered P450 BM3 enzymes showed that (1S,2R)-2-methoxycyclobutanamine could undergo selective C–H hydroxylation. This reaction produced valuable intermediates for medicinal chemistry applications, highlighting the compound's versatility in synthetic pathways .

Mechanism of Action

The mechanism of action of (1S,2R)-2-methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride
  • Molecular Formula: C₅H₁₁NO·HCl
  • Molecular Weight : 137.61 g/mol
  • Key Differences: The methoxy group is at the 3-position instead of the 2-position.
  • Applications : Used in chiral resolution studies and as a building block for CNS-targeted molecules .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 187.65 g/mol
  • Key Differences : Incorporates a carboxylate ester group instead of methoxy. The ester increases hydrophilicity but introduces hydrolytic instability.
  • Synthesis : Prepared via nucleophilic substitution and esterification, similar to methods for cyclobutane derivatives .

Cyclopropane Derivatives

(1R,2S)-2-Methoxycyclopropanamine Hydrochloride
  • Molecular Formula: C₄H₁₀ClNO
  • Molecular Weight : 137.58 g/mol
  • Key Differences : Smaller cyclopropane ring (higher ring strain) compared to cyclobutane. The increased strain may enhance reactivity but reduce metabolic stability.
  • Applications : Explored in asymmetric catalysis and as a precursor for antidepressants .
Tranylcypromine Hydrochloride
  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : 169.65 g/mol
  • Key Differences : Contains a phenyl substituent on the cyclopropane ring, enhancing aromatic interactions. Clinically used as an antidepressant (MAO inhibitor) .

Cyclohexane Derivatives

(1S,2R)-2-Methylcyclohexanamine Hydrochloride
  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : 149.66 g/mol
  • Key Differences : Larger cyclohexane ring (lower ring strain, greater conformational flexibility). The methyl group is less polar than methoxy, reducing water solubility.
  • Applications : Intermediate in synthesis of analgesics and anticonvulsants .

Biological Activity

(1S,2R)-2-Methoxycyclobutanamine;hydrochloride is a cyclic amine with significant potential in biological applications due to its unique structural features and stereochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of this compound's pharmacological potential.

Chemical Structure and Properties

The compound this compound features a methoxy group attached to a cyclobutane ring. Its molecular formula is C5_5H11_{11}ClN2_2O, indicating the presence of both an amine functional group and a cyclic structure. The stereochemistry at the two chiral centers contributes to its biological activity, influencing interactions with various biological targets.

The mechanism of action for (1S,2R)-2-methoxycyclobutanamine involves its interaction with specific enzymes and receptors. The methanamine group can function as a ligand, binding to active sites and modulating the activity of target proteins. The structural rigidity provided by the cyclobutane ring enhances binding affinity and specificity, which is critical for its pharmacological effects.

Biological Activity Profiles

Research has indicated that (1S,2R)-2-methoxycyclobutanamine exhibits various biological activities. Notably, studies have focused on its effects on cellular processes and enzyme interactions. The compound is being investigated for its potential therapeutic properties, particularly in modulating neurotransmitter activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential effects on neurotransmitter systems
Enzyme InteractionBinding affinity to specific enzymes
Antimicrobial ActivityPreliminary studies suggest effectiveness against certain pathogens

1. Neurotransmitter Modulation

Research has explored the role of (1S,2R)-2-methoxycyclobutanamine in modulating neurotransmitter systems. For instance, preliminary findings suggest that it may enhance the release of certain neurotransmitters, which could have implications for treating neurological disorders.

2. Antimicrobial Activity

In vitro studies have indicated that (1S,2R)-2-methoxycyclobutanamine shows antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell processes through enzyme inhibition .

3. Enzyme Interaction Studies

Further investigations into enzyme interactions have revealed that (1S,2R)-2-methoxycyclobutanamine can selectively inhibit specific cytochrome P450 enzymes. This selectivity is crucial for understanding its metabolic pathways and potential drug-drug interactions .

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